

In-Depth Technical Guide on the Spectroscopic Data of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isomucronulatol 7-O-glucoside*

Cat. No.: B12326594

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Isomucronulatol 7-O-glucoside**, an isoflavonoid glycoside isolated from species of the *Astragalus* genus. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering key data for the identification and characterization of this compound.

Core Spectroscopic Data

Isomucronulatol 7-O-glucoside possesses the molecular formula $C_{23}H_{28}O_{10}$, with a monoisotopic mass of 464.1682 g/mol [1]. The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for confirming the elemental composition of **Isomucronulatol 7-O-glucoside**.

Ion	Mass-to-Charge Ratio (m/z)	Description
[M+H] ⁺	465.1757	Protonated molecule
[M+Na] ⁺	487.1576	Sodium adduct
[M-H] ⁻	463.1609	Deprotonated molecule

This data is predicted based on the known molecular formula and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Data

While a complete, experimentally verified and published table of ¹H and ¹³C NMR data for **Isomucronulatol 7-O-glucoside** is not readily available in the public domain, the following represents predicted chemical shifts based on its known structure. These values serve as a guide for researchers in assigning their own experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Isomucronulatol 7-O-glucoside** (in DMSO-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
Isoflavan Moiety			
H-2a	~4.20	dd	10.5, 4.5
H-2b	~3.95	t	10.5
H-3	~3.50	m	
H-4a	~2.90	dd	16.0, 11.0
H-4b	~2.80	dd	16.0, 5.0
H-5	~7.20	d	8.5
H-6	~6.55	dd	8.5, 2.5
H-8	~6.45	d	2.5
H-1'	-	-	-
H-2'	~6.80	s	
H-5'	~6.70	s	
H-6'	-	-	-
3'-OCH ₃	~3.80	s	
4'-OCH ₃	~3.75	s	
Glucoside Moiety			
H-1"	~4.90	d	7.5
H-2"	~3.20-3.50	m	
H-3"	~3.20-3.50	m	
H-4"	~3.20-3.50	m	
H-5"	~3.20-3.50	m	
H-6"a	~3.70	m	
H-6"b	~3.50	m	

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Isomucronulatol 7-O-glucoside** (in DMSO-d_6)

Position	δ (ppm)	Position	δ (ppm)
Isoflavan Moiety		Glucoside Moiety	
C-2	~70.0	C-1"	~101.0
C-3	~45.0	C-2"	~74.0
C-4	~31.0	C-3"	~77.0
C-4a	~115.0	C-4"	~70.5
C-5	~129.0	C-5"	~76.5
C-6	~108.0	C-6"	~61.5
C-7	~158.0		
C-8	~103.0		
C-8a	~155.0		
C-1'	~125.0		
C-2'	~148.0		
C-3'	~112.0		
C-4'	~149.0		
C-5'	~110.0		
C-6'	~118.0		
3'-OCH ₃	~56.0		
4'-OCH ₃	~55.5		

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Isomucronulatol 7-O-glucoside** would typically involve the following steps:

Isolation of Isomucronulatol 7-O-glucoside

- Extraction: The dried and powdered plant material (e.g., roots of *Astragalus membranaceus*) is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.
- Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavonoid glycosides are often enriched in the n-butanol fraction.
- Chromatography: The n-butanol fraction is subjected to various chromatographic techniques for purification. This may include:
 - Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases.
 - High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water and acetonitrile, often with a small percentage of formic acid).

Spectroscopic Analysis

- Mass Spectrometry (MS):
 - Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
 - Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
 - Data Acquisition: Data is acquired in both positive and negative ion modes to obtain the protonated ($[M+H]^+$), sodiated ($[M+Na]^+$), and deprotonated ($[M-H]^-$) molecular ions. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for structural elucidation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ^1H , ^{13}C , and various 2D NMR spectra.
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).
- Data Acquisition: A standard suite of NMR experiments is performed:
 - ^1H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
 - ^{13}C NMR: To determine the chemical shifts of the carbon atoms.
 - 2D NMR: Including COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning the positions of substituents and the glycosidic linkage.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of **Isomucronulatol 7-O-glucoside** can be visualized as follows:

[Click to download full resolution via product page](#)

Isolation and Characterization Workflow

This guide provides foundational spectroscopic information and standardized protocols relevant to **Isomucronulatol 7-O-glucoside**. Researchers are encouraged to consult primary literature for specific experimental details and to confirm the predicted NMR data with their own findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide on the Spectroscopic Data of Isomucronulatol 7-O-glucoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12326594#spectroscopic-data-nmr-ms-for-isomucronulatol-7-o-glucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com